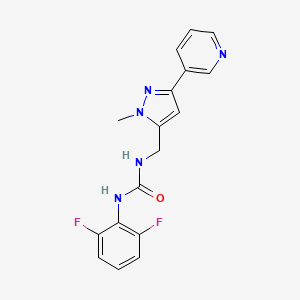

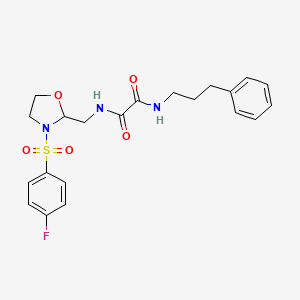

1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in cancer research.

Scientific Research Applications

Anticancer Applications

A novel series of pyridine derivatives, including structures related to the specified compound, has been synthesized with a focus on their potential anticancer properties. These compounds were investigated for their in vitro antitumor activity against various cancer cell lines, such as liver cancer (HepG2), human colon cancer (HT-29), and human breast adenocarcinoma (MCF-7). Some of the synthesized compounds demonstrated higher antitumor activity compared to the reference drug doxorubicin. Specifically, pyridine with fluorophenyl urea derivatives showed potent antitumor activity, highlighting the significance of the basic skeleton of the molecules and the nature of the heterocyclic ring attached to the pyridine moiety in determining their anticancer efficacy (Hafez & El-Gazzar, 2020).

Hydrogelator Applications

Research on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a compound with a similar urea structure, has shown its ability to form hydrogels in a range of acids at pH 1–2. The morphology and rheology of these gels can be tuned by the identity of the anion, representing a method of adjusting the gels' physical properties. This study highlights the potential of urea derivatives in designing materials with specific gelation characteristics for various applications, including drug delivery and tissue engineering (Lloyd & Steed, 2011).

Supramolecular Assemblies

Urea derivatives have been used to equip metallo-supramolecular macrocycles with functional groups, leading to the self-assembly of M(2)L(2) and M(3)L(3) macrocycles. These assemblies are generated in a finely balanced equilibrium and are characterized by their potential applications in molecular recognition and catalysis. The incorporation of urea carbonyl groups in these structures provides hydrogen bonding sites that are essential for the stability and function of the assemblies (Troff et al., 2012).

Mechanoluminescent Materials

Research into Pt(II) complexes with pyrazole chelates has revealed mechanoluminescence and concentration-dependent photoluminescence properties. These complexes, which include urea derivatives in their structure, show potential for use in mechanoluminescent and efficient white OLEDs. The study demonstrates the influence of substituent effects on the photophysical properties of these materials, suggesting applications in optoelectronic device fabrication (Huang et al., 2013).

properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N5O/c1-24-12(8-15(23-24)11-4-3-7-20-9-11)10-21-17(25)22-16-13(18)5-2-6-14(16)19/h2-9H,10H2,1H3,(H2,21,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSWJNGGPGFSJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)NC3=C(C=CC=C3F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-5-chloro-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2381312.png)

![methyl 2-(3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxamido)acetate](/img/structure/B2381313.png)

![1-[3-(4-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2381314.png)

![3-(3-chlorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2381316.png)

![Ethyl 4-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-3-isoxazolecarboxylate](/img/structure/B2381318.png)

![1-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B2381320.png)

![1-(4-Chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2381322.png)

![[4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2381324.png)

![N-(3,4-dimethoxyphenyl)-2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonamide](/img/structure/B2381329.png)

![Ethyl 5-[(Z)-2-cyano-3-oxo-3-(propylamino)prop-1-enyl]-1,2-oxazole-3-carboxylate](/img/structure/B2381332.png)